molecular formula C16H16N4O2 B11001347 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B11001347
M. Wt: 296.32 g/mol
InChI Key: ULLBGQUBUJKJCF-UHFFFAOYSA-N
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Description

2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazinone core linked to a pyrrole moiety through an ethyl chain, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the phthalazinone core or the pyrrole moiety.

    Substitution: Substitution reactions can occur at the ethyl chain or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The phthalazinone core can bind to enzymes or receptors, modulating their activity. The pyrrole moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)-N-[2-(1H-PYRROL-1-YL)ETHYL]ACETAMIDE is unique due to the presence of both the phthalazinone core and the pyrrole moiety, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C16H16N4O2/c21-15(17-7-10-20-8-3-4-9-20)11-14-12-5-1-2-6-13(12)16(22)19-18-14/h1-6,8-9H,7,10-11H2,(H,17,21)(H,19,22)

InChI Key

ULLBGQUBUJKJCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CC=C3

Origin of Product

United States

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